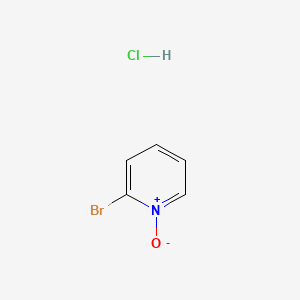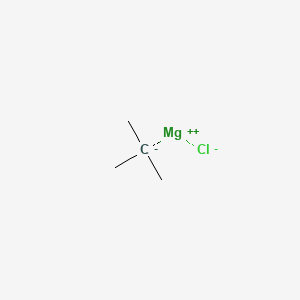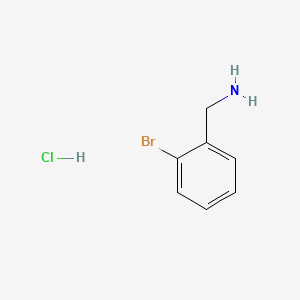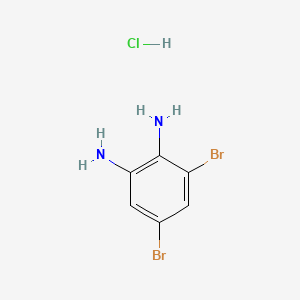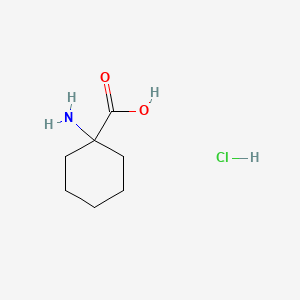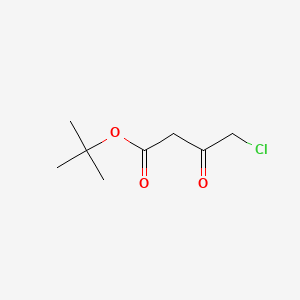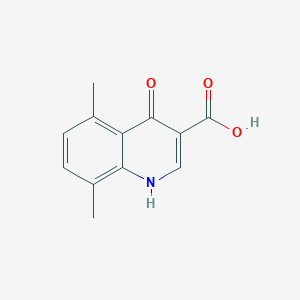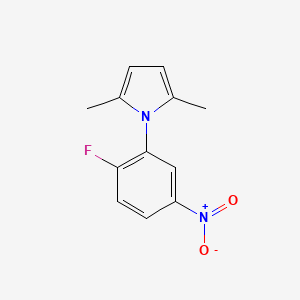
1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
Vue d'ensemble
Description
The compound 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The specific structure of this compound includes a 2-fluoro-5-nitrophenyl group attached to the nitrogen of the pyrrole ring, and two methyl groups at the 2 and 5 positions of the pyrrole ring. This structure suggests potential for interesting chemical properties and reactivity due to the presence of electron-withdrawing groups (fluoro and nitro) on the aromatic ring.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods, including the Paal-Knorr synthesis, which is a classical method for preparing pyrroles. The synthesis of related compounds, such as 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, involves the condensation of hydrazides with aromatic aldehydes and acetone to give hydrazones, which can further react to form pyrrole derivatives . Although the specific synthesis of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the planarity of the pyrrole ring and the substituent effects on the ring. For instance, the crystal structure of a related compound, 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole, shows that the pyrrole and phenyl rings are nearly planar, and the nitro group slightly twists out of the phenyl plane . The presence of methyl groups on the pyrrole ring can influence the planarity and the overall molecular conformation, which in turn affects the chemical and physical properties of the compound.
Chemical Reactions Analysis
The reactivity of pyrrole derivatives is significantly influenced by the substituents on the aromatic ring. The electron-withdrawing groups, such as nitro and fluoro, can affect the acid/base characteristics of the pyrrole nitrogen and the reactivity at the alpha and beta positions of the ring. These characteristics are crucial in determining the kinetic and thermodynamic parameters of reactions involving pyrrole derivatives, including polymerization . The specific reactions of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole are not discussed in the provided papers, but it can be inferred that the compound would participate in reactions typical of nitroaromatics and pyrroles, such as nucleophilic substitution and electrophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are closely related to their molecular structure. The presence of substituents can influence properties such as solubility, melting point, and boiling point. The nitro group is known to be a strong electron-withdrawing group, which could increase the acidity of the pyrrole hydrogen. The fluorine atom could also affect the compound's lipophilicity and electronic properties. The detailed physical and chemical properties of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole are not provided in the papers, but similar compounds exhibit significant intermolecular interactions, such as C-H-π interactions, which can affect the compound's crystallinity and stability .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Reaction Studies : The compound is used in various synthesis reactions. For instance, 2-Fluoro-5-nitrobenzonitrile, an analogue in which the 2-nitro group is replaced by a cyano group, reacts with several amines and amino acids, including NH-heteroaromatic compounds (Wilshire, 1967).
Crystal Structure Analysis : The crystal structure of related compounds, like 2,5-dimethyl-3,4-diacetyl-1-(3-Nitrophenyl)pyrrol, has been analyzed, providing insights into molecular configuration (Zhuang Hong, 2000).
Molecular Structure and Energetics : The thermochemical and thermodynamic properties of related molecules like 2,5-dimethyl-1-(4-nitrophenyl)pyrrole have been explored using calorimetric techniques and molecular orbital calculations (da Silva & Santos, 2010).
Chemical Reactions and Properties
Nitrophenyl Derivatives : The study of nitrophenyl derivatives of pyrrole 2,5-diamides has shown color change and anion binding properties, indicating potential applications in chemical sensors (Camiolo et al., 2003).
Reactivity with Heterocycles : Nitrosoalkenes' reactivity towards compounds like dipyrromethanes, pyrrole, and 2,5-dimethylpyrrole has been studied, shedding light on possible synthetic pathways and mechanisms (Nunes et al., 2014).
Advanced Materials
Electrochromic Devices : A study explored the synthesis of conducting polymers from isomers related to 1-(4-nitrophenyl)-1H-pyrrole for potential use in electrochromic devices (Variş et al., 2006).
Paramagnetic Materials : Research into biradicals like 2’,5’-dimethyl-, 2’-fluoro-5’-methyl-, and 5’-fluoro-2’-methyl- biphenyl-3,5-diyl bis(tert-butyl nitroxides) has implications for creating paramagnetic materials from diamagnetic polymers (Yoshitake et al., 2016).
Imaging and Detection
PET Imaging : Synthesis of a fluorine-18-labeled bexarotene analogue for PET imaging indicates the compound's relevance in medical imaging technologies (Wang et al., 2014).
Single Molecule Detection : The use of charge transfer labels based on derivatives of 1-(4-nitrophenyl)-1H-pyrrole for detecting single molecule interactions in biological systems (Clair, 1997).
Propriétés
IUPAC Name |
1-(2-fluoro-5-nitrophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-3-4-9(2)14(8)12-7-10(15(16)17)5-6-11(12)13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOXWOJMSLDMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381745 | |
| Record name | 1-(2-fluoro-5-nitrophenyl)-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole | |
CAS RN |
465514-85-6 | |
| Record name | 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465514-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-fluoro-5-nitrophenyl)-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 465514-85-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)
